molecular formula C10H11NO B1362855 3-(4-Methoxyphenyl)propionitrile CAS No. 22442-48-4

3-(4-Methoxyphenyl)propionitrile

Cat. No.: B1362855
CAS No.: 22442-48-4
M. Wt: 161.2 g/mol
InChI Key: ORAXBZFDDWPRRD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propionitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is also known as hydrocinnamonitrile, p-methoxy-. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propionitrile group (-CH2CH2CN). It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 3-(4-Methoxyphenyl)propylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)propionitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propionitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)propionitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy and nitrile groups provide versatility in chemical reactions, making it valuable in various synthetic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAXBZFDDWPRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176983
Record name Benzenepropanenitrile, 4-methoxy- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22442-48-4
Record name 4-Methoxybenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22442-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamonitrile, p-methoxy-
Source ChemIDplus
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Record name Benzenepropanenitrile, 4-methoxy- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22442-48-4
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Synthesis routes and methods I

Procedure details

4-Methoxycinnamonitrile was hydrogenated in ethanol with palladium hydroxide on carbon to give 3-(4-methoxyphenyl)propionitrile. A mixture of anhydrous cerium (III) chloride (1.99 g, 8.1 mmol) in dry THF (12 mL) was stirred for 3 hours at room temperature, cooled to -78° C., and treated with MeLi (5.8 mL, 8.1 mmol). After stirring for 1 hour at -78° C. the reaction mixture was treated with 3-(4-methoxyphenyl)propionitrile (0.45 g, 2.8 mmol). The reaction mixture was stirred for 5 hours at -78° C. and then quenched with ammonium hydroxide. After warming to room temperature, the mixture was filtered, and the filtrate diluted with water and extracted with diethyl ether. The diethyl ether layer was dried over sodium sulfate and evaporated. The crude oil was purified by normal-phase chromatography to give 150 mg of 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine as a light yellow oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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